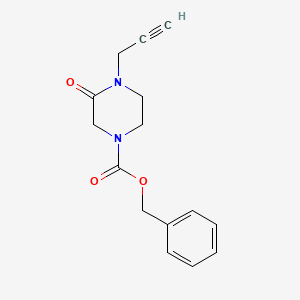

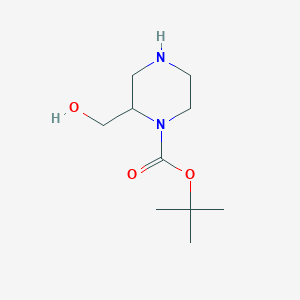

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Vue d'ensemble

Description

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate (BOPC) is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used as a starting material for the synthesis of various compounds. BOPC has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. Additionally, BOPC has been investigated for its potential use in drug development, as an alternative to existing drugs.

Applications De Recherche Scientifique

1. Antidepressant Research

Benzyl piperazine derivatives have been explored for their potential as antidepressants. Studies have shown that certain piperazine derivatives exhibit dual modes of action, combining serotonin reuptake inhibition with 5-HT1A receptor affinity, indicating potential effectiveness in treating depression (Pérez-Silanes et al., 2001).

2. Antimicrobial Agent Development

Research into benzyl piperazine derivatives includes their synthesis for potential antimicrobial applications. Some studies have evaluated these compounds' in vitro antibacterial and antifungal activities, suggesting their effectiveness against various microbial strains (Rameshkumar et al., 2003).

3. Anti-Tuberculosis Drug Synthesis

Efforts to improve the bioavailability of anti-tuberculosis agents have led to the synthesis of benzyl piperazine analogues. These modifications aim to enhance absorption and serum half-life while retaining strong anti-tuberculosis activity (Tangallapally et al., 2006).

4. Anti-HIV Drug Research

Benzyl piperazine derivatives have also been synthesized for potential anti-HIV activity. These efforts include developing non-nucleoside reverse transcriptase inhibitors, indicating a possible role in HIV treatment (Al-Masoudi et al., 2007).

Propriétés

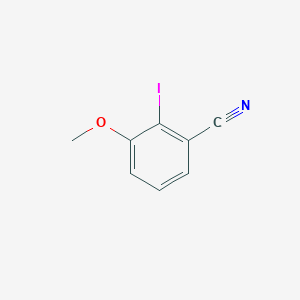

IUPAC Name |

benzyl 3-oxo-4-prop-2-ynylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-2-8-16-9-10-17(11-14(16)18)15(19)20-12-13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDDLMIOBTZHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)